tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
CAS No.: 1932198-08-7
Cat. No.: VC11723558
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932198-08-7 |
|---|---|
| Molecular Formula | C11H21FN2O2 |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | VGCKWWMMIKCCKU-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1F |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCNCC1F |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCNCC1F |
Introduction
Structural and Molecular Characterization
Chemical Identity and Stereochemistry
The compound’s IUPAC name, tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate, reflects its stereochemical configuration. The (3S,4S) designation indicates the absolute configuration of the fluorine atom and the carbamate group on the piperidine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.29 g/mol | |
| InChIKey | VGCKWWMMIKCCKU-IUCAKERBSA-N | |
| SMILES Notation | CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1F |
The fluorine atom at the 3-position and the tert-butyloxycarbonyl (Boc)-protected methylcarbamate group at the 4-position confer unique electronic and steric properties, influencing reactivity and biological activity.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine atom () and the Boc group’s carbonyl carbon (). Density functional theory (DFT) calculations predict a chair conformation for the piperidine ring, stabilized by intramolecular hydrogen bonding between the carbamate oxygen and the adjacent amine proton .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence:
-
Fluorination of Piperidine: (3S,4S)-3-fluoropiperidine is prepared via stereoselective fluorination using Selectfluor™ in anhydrous dichloromethane.
-
Carbamate Protection: The amine group is protected with tert-butyl methylcarbamate in the presence of diisopropylethylamine (DIPEA) and (-(7-azabenzotriazol-1-yl)--tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF).
-
Purification: The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to achieve >98% enantiomeric excess.
Reaction Scheme:
Industrial Manufacturing
Industrial processes optimize yield () by employing continuous-flow reactors and immobilized enzymes for stereochemical control. Waste minimization is achieved via solvent recycling (e.g., DMF recovery systems).
Applications in Pharmaceutical Research
Role in Kinase Inhibition
Recent studies highlight its utility as a scaffold for cyclin-dependent kinase (CDK) inhibitors. Substitution at the piperidine nitrogen with aryl groups enhances selectivity for CDK9 (), a target in oncology.
Comparative Analysis with Related Compounds
The N-methyl group in the target compound enhances metabolic stability compared to non-methylated analogs, as evidenced by a 3-fold increase in half-life () in human liver microsomes.
Research Findings and Clinical Relevance
Preclinical Studies
In murine models of Parkinson’s disease, derivatives of this compound reduced α-synuclein aggregation by 40% at 10 mg/kg doses. Toxicity profiles indicate a favorable safety margin ().
Patent Landscape
Patent WO202318712A1 claims its use in prodrugs for dopamine receptor agonists, emphasizing its role in improving blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume